

Structure-Activity Relationship of Methyl 1-methylpiperidine-4-carboxylate Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Methyl 1-methylpiperidine-4-carboxylate*

Cat. No.: *B155995*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the **Methyl 1-methylpiperidine-4-carboxylate** scaffold. The focus is on modifications of this core structure and their influence on binding affinity and functional activity at key biological targets, primarily opioid and muscarinic receptors. The information presented is a synthesis of data from multiple studies to guide future drug design and development efforts.

Introduction to Methyl 1-methylpiperidine-4-carboxylate

Methyl 1-methylpiperidine-4-carboxylate is a simple piperidine derivative that serves as a foundational scaffold in medicinal chemistry. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural alkaloids. Modifications to the N-methyl group, the ester at the C4 position, and substitutions on the piperidine ring can significantly alter the pharmacological profile of the resulting analogs, leading to compounds with diverse activities, including opioid receptor modulation, muscarinic receptor agonism or antagonism, and inhibition of monoamine transporters. This guide will primarily focus on the SAR of analogs at opioid and muscarinic receptors, two major target classes for this scaffold.

SAR at Opioid Receptors

Analogs of the piperidine-4-carboxylate scaffold have been extensively studied as modulators of opioid receptors (μ , δ , and κ). These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in pain perception, reward, and other physiological processes.

Modifications at the 4-Position of the Piperidine Ring

The substitution at the 4-position of the piperidine ring is a critical determinant of opioid receptor affinity and efficacy. Studies on fentanyl and its analogs, which share the 4-anilidopiperidine core, have shown that modifications at this position significantly impact binding. For instance, the introduction of a methyl ester at the 4-position, as seen in carfentanil, increases binding affinity at the μ -opioid receptor.^{[1][2]} This suggests that a larger polar group at the 4-axial position can lead to more stable interactions within the receptor binding pocket.^[2]

N-Substitution on the Piperidine Ring

The substituent on the piperidine nitrogen is another key factor influencing opioid receptor activity. The N-phenethyl group in fentanyl analogs is crucial for high affinity.^[2] Replacement of the N-methyl group with larger alkyl or phenylalkyl groups can modulate the affinity and selectivity for different opioid receptor subtypes. For example, in a series of 3,4-disubstituted piperidines, N-phenylpropyl substitution resulted in potent and selective κ -opioid receptor antagonists.

Data Summary: Opioid Receptor Activity

The following table summarizes the structure-activity relationships of selected piperidine analogs at opioid receptors.

Compound/Analog Type	Modification	Target Receptor(s)	Activity	Key Findings
Fentanyl Analogs	Methyl ester at C4 of piperidine ring	μ -opioid receptor	Increased binding affinity	Larger polar groups at the 4-position enhance binding.[1][2]
3,4-dimethyl-4-(3-hydroxyphenyl)piperidines	N-phenylpropyl substitution	κ -opioid receptor	Pure antagonist	N-substituent size and nature are critical for antagonist activity and selectivity.
Lofentanil	3-methyl and 4-carbomethoxy substitution	μ and κ -opioid receptors	Potent agonist	Substitution at both the 3 and 4 positions can lead to steric hindrance, limiting further increases in affinity.[3]

SAR at Muscarinic Receptors

Muscarinic acetylcholine receptors (M1-M5) are another important class of GPCRs targeted by piperidine-based ligands. These receptors are involved in various functions of the central and peripheral nervous systems.

Allosteric Modulation

Several studies have focused on piperidine-containing compounds as allosteric modulators of muscarinic receptors, particularly the M1 subtype, which is a target for treating cognitive deficits in Alzheimer's disease.[4][5] For instance, AC-42, a piperidine derivative, acts as an M1 allosteric agonist.[4][5] The structure of these allosteric modulators often involves a more complex substitution pattern on the piperidine nitrogen compared to simple orthopedic ligands.

N-Substitution and Selectivity

In a series of 1,4-disubstituted piperazine-piperidine derivatives, the nature of the N-aryl residue on the terminal piperidine ring and the presence of methyl groups on the piperazine and benzylic center were found to be crucial for achieving high M2 subtype selectivity.^[6] This highlights the importance of distal substitutions in fine-tuning receptor subtype selectivity.

Data Summary: Muscarinic Receptor Activity

The following table summarizes the structure-activity relationships of selected piperidine analogs at muscarinic receptors.

Compound/Analog Type	Modification	Target Receptor(s)	Activity	Key Findings
AC-42 and Analogs	Complex N-substituents	M1 muscarinic receptor	Allosteric agonist	These compounds bind to a site distinct from the orthosteric acetylcholine binding site. ^{[4][5]}
1,4-disubstituted piperazine-piperidines	N-aryl substitution and methylation	M2 muscarinic receptor	Selective affinity	Substitutions on the terminal N-aryl group and methylation patterns are key for M2 selectivity. [6]

Experimental Protocols

Synthesis of Methyl 1-methylpiperidine-4-carboxylate

A common synthetic route to **Methyl 1-methylpiperidine-4-carboxylate** involves the esterification of 1-methylpiperidine-4-carboxylic acid (N-methylisonipecotic acid).

Procedure: To a stirred solution of 1-methylisonipecotic acid hydrochloride (1 mole) in methanol, thionyl chloride (1.55 equivalents) is added dropwise at -10°C. After the addition, the reaction is allowed to warm to 40°C and held for 2 hours. The solution is then brought to a pH of approximately 8 with sodium carbonate and extracted with methylene chloride. The organic layer is dried and evaporated to yield the product.^[7]

[³⁵S]GTPyS Binding Assay

This functional assay is used to determine the potency and efficacy of compounds at G protein-coupled receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPyS, to G proteins upon receptor activation by an agonist.

Materials:

- Cell membranes expressing the receptor of interest
- [³⁵S]GTPyS
- GDP
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
- Test compounds
- Scintillation counter

Procedure:

- Cell membranes are incubated with the test compound (agonist) and GDP in the assay buffer.
- The reaction is initiated by the addition of [³⁵S]GTPyS.
- The mixture is incubated to allow for binding.
- The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPyS.

- The filters are washed to remove unbound radioactivity.
- The radioactivity retained on the filters is measured using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS.
- Data is analyzed to determine EC₅₀ and Emax values for agonists.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as the M1 and M3 muscarinic receptors.

Materials:

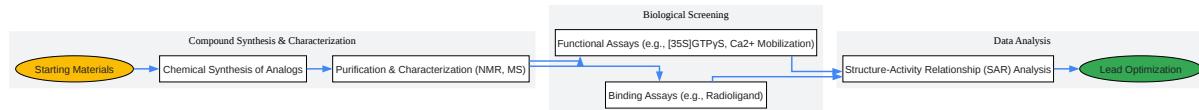
- Cells expressing the receptor of interest
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
- Test compounds
- Fluorescence plate reader

Procedure:

- Cells are plated in a microplate and incubated overnight.
- The cells are loaded with a calcium-sensitive dye.
- After an incubation period, the plate is placed in a fluorescence plate reader.
- A baseline fluorescence reading is established.
- The test compound (agonist) is added to the wells.

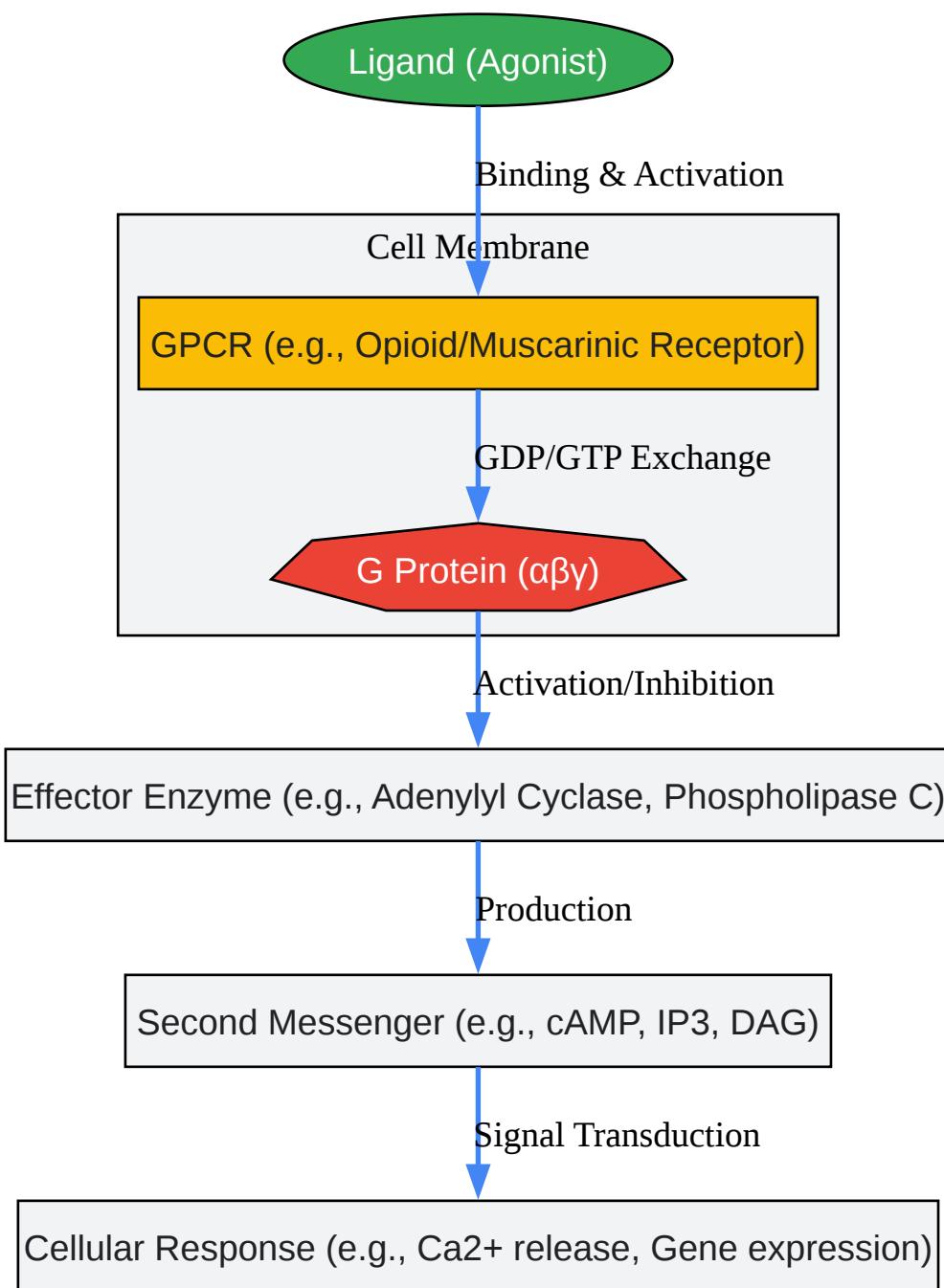
- The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
- Data is analyzed to determine the concentration-response curve and EC₅₀ values for agonists.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Visualizations



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Caption: General experimental workflow for SAR studies.



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